

2-Chloro-5,6-difluoroquinoxaline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5,6-difluoroquinoxaline

Cat. No.: B1433713

[Get Quote](#)

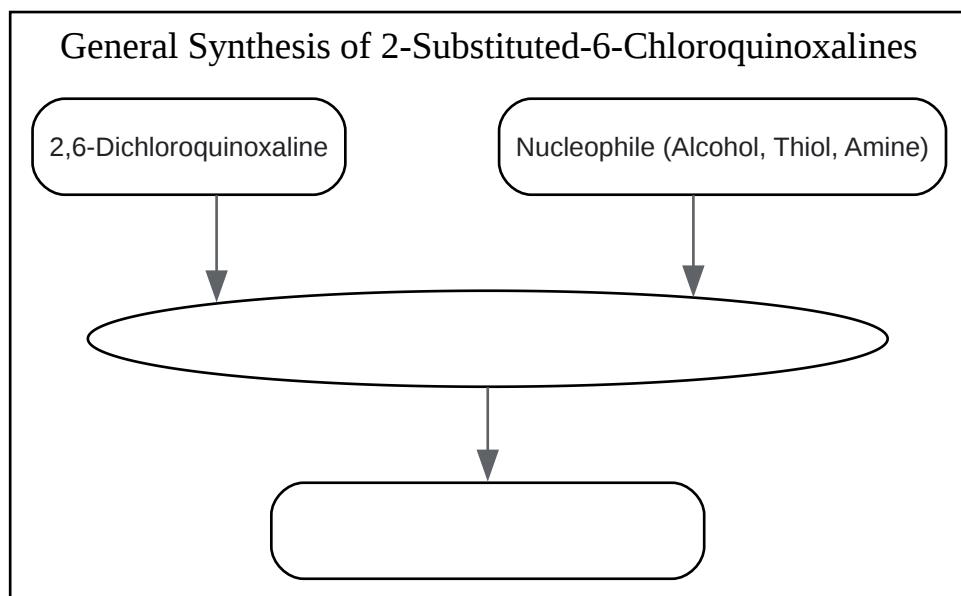
In-depth Technical Guide: 2-Chloro-5,6-difluoroquinoxaline

To our valued researchers, scientists, and drug development professionals:

This technical guide addresses the chemical compound **2-Chloro-5,6-difluoroquinoxaline**. Following a comprehensive search of chemical databases and scientific literature, we must report that no specific data, including a CAS number or molecular weight, could be identified for this exact compound. This suggests that "**2-Chloro-5,6-difluoroquinoxaline**" may be a novel compound, a rare chemical intermediate with limited public documentation, or potentially an erroneous chemical name.

While direct information is unavailable, this guide provides data on structurally related compounds to aid your research and development efforts. The following sections detail the properties of similar chloro- and fluoro-substituted quinoxalines and other related aromatic heterocycles.

Physicochemical Properties of Related Quinoxaline Derivatives


For comparative purposes, the table below summarizes key quantitative data for several related quinoxaline compounds. This information has been compiled from various chemical and supplier databases.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Reference
2-e Chloroquinoxalin	1448-87-9	C ₈ H ₅ CIN ₂	164.59	[1]
2-Chloro-5,8-difluoroquinoline	773148-82-6	C ₉ H ₄ ClF ₂ N	199.58	
2-Chloro-6-(trifluoromethyl)quinoxaline	41213-32-5	C ₉ H ₄ ClF ₃ N ₂	232.59	[2]
2-Chloro-5,6,7,8-tetrahydroquinoxaline	155535-20-9	C ₈ H ₉ CIN ₂	168.62	[3]

Synthesis and Experimental Protocols of Related Compounds

While no specific experimental protocols exist for the target compound, the synthesis of related chloroquinoxalines often involves the cyclization of substituted o-phenylenediamines with α -dicarbonyl compounds, followed by chlorination. For instance, the synthesis of 2-substituted-6-chloroquinoxalines can be achieved through the reaction of 2,6-dichloroquinoxaline with various nucleophiles like alcohols, thiols, and amines, often facilitated by a phase transfer catalyst such as Tri Ethyl Benzyl Ammonium Chloride (TEBAC).^[4]

A general synthetic workflow for such reactions can be conceptualized as follows:

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 2-substituted-6-chloroquinoxalines.

Applications in Research and Drug Development

Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. Various substituted quinoxalines have demonstrated potential as:

- Antibacterial agents[4]
- Anticancer agents
- Antiviral agents
- Antifungal agents

The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.

Signaling Pathways

Due to the lack of information on **2-Chloro-5,6-difluoroquinoxaline**, no specific signaling pathways involving this compound can be described. However, substituted quinoxalines have been reported to interact with a variety of biological targets. For researchers interested in the potential mechanisms of action for novel quinoxaline derivatives, exploring pathways associated with known targets of this compound class would be a logical starting point.

Conclusion

While the requested in-depth technical guide for **2-Chloro-5,6-difluoroquinoxaline** cannot be provided due to the absence of available data, this document offers a summary of information on closely related compounds. Researchers and drug development professionals are encouraged to use this information as a comparative baseline and a guide for the potential synthesis and evaluation of this novel compound. Further experimental investigation would be required to determine the specific properties and biological activities of **2-Chloro-5,6-difluoroquinoxaline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloroquinoxaline | C8H5ClN2 | CID 238938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [2-Chloro-5,6-difluoroquinoxaline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1433713#2-chloro-5-6-difluoroquinoxaline-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com